5-[(3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2S/c1-13-10-14(2)12-26(11-13)18(15-6-3-4-7-16(15)23)19-21(28)27-22(30-19)24-20(25-27)17-8-5-9-29-17/h3-9,13-14,18,28H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLOWTPWCAVFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the triazole and thiazole rings through cyclization reactions, followed by the introduction of the furan and piperidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
5-[(3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study various biological processes.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The most closely related structural analogue identified is 5-((3,5-dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 1008068-75-4) . Key differences between the two compounds lie in their substituents on the triazolo-thiazole ring:
- Target compound : Features a furan-2-yl group at position 2.
- Analogue : Substitutes the furan with a methyl group.
The furan’s oxygen atom may enhance hydrogen-bonding capacity or polar surface area compared to the methyl group, which is purely hydrophobic.
Physicochemical and Pharmacological Properties
A comparative analysis of molecular parameters is summarized below:
¹ Calculated based on structural formula; experimental data unavailable.
Inferred Bioactivity and Stability
- The furan’s oxygen in the target compound may provide additional interaction sites.
- Metabolic Stability : The methyl-substituted analogue’s simpler structure might confer greater metabolic stability compared to the furan-containing compound, which could be susceptible to oxidative degradation.
Limitations in Available Data
Critical parameters such as melting point, boiling point, and experimental solubility are unavailable for both compounds . Biological activity data (e.g., IC₅₀ values, receptor binding assays) are also absent in the provided sources, limiting direct pharmacological comparisons.
Q & A
Basic: How can researchers optimize the synthetic yield of this compound given its heterocyclic complexity?
Methodological Answer:
The synthesis of heterocyclic compounds like this requires stepwise optimization. Key steps include:
- Condensation Reactions : Use diethyl oxalate and ketone derivatives (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene with sodium hydride as a base to form intermediate pyrazole or triazole precursors .
- Purification : Recrystallization from DMF–EtOH (1:1) mixtures improves purity, as demonstrated in analogous triazole-thiadiazole syntheses .
- Catalyst Selection : Evaluate alternative bases (e.g., K₂CO₃) or solvents (THF vs. toluene) to enhance reaction efficiency.
Advanced: What methodological approaches validate the compound’s predicted antifungal activity via molecular docking?
Methodological Answer:
- Target Selection : Use fungal lanosterol 14α-demethylase (PDB ID: 3LD6) as a model enzyme for docking studies, given its role in ergosterol biosynthesis .
- Software Parameters : Employ AutoDock Vina with flexible ligand docking to account for conformational changes. Validate binding poses using RMSD clustering and compare with known inhibitors (e.g., fluconazole).
- Experimental Correlation : Cross-reference docking scores (e.g., binding affinity in kcal/mol) with in vitro antifungal susceptibility testing (CLSI M38 guidelines) to resolve discrepancies .
Basic: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl vs. furan moieties). For example, aromatic proton splitting patterns distinguish ortho-fluorophenyl groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and detects fragmentation patterns indicative of triazole-thiazole cleavage .
- FT-IR : Validate functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .
Advanced: How can HPLC and TLC be optimized to assess purity and stability under varying conditions?
Methodological Answer:
- HPLC Conditions : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) at 254 nm. Monitor degradation products under stress conditions (e.g., pH 3–9, 40–60°C) to establish stability profiles .
- TLC Validation : Employ silica gel plates with chloroform:methanol (9:1) for rapid purity checks. Compare Rf values with synthetic intermediates to detect unreacted starting materials .
Advanced: How should researchers resolve contradictions between in silico activity predictions and in vitro bioassay results?
Methodological Answer:
- Re-evaluate Docking Assumptions : Test alternate protein conformations or co-crystallized water molecules in the enzyme active site .
- Solubility Adjustments : Use surfactants (e.g., Tween-80) or DMSO gradients to improve compound solubility in bioassays .
- Metabolite Screening : Perform LC-MS to identify potential metabolic inactivation (e.g., hydroxylation of the furan ring) in cell-based assays .
Basic: What experimental design principles ensure reproducibility in biological activity studies?
Methodological Answer:
- Randomized Block Design : Assign treatments (e.g., compound concentrations) randomly within blocks to control for environmental variability .
- Positive/Negative Controls : Include fluconazole (antifungal) and solvent-only controls to validate assay sensitivity .
- Replication : Use ≥4 replicates per treatment group, with statistical analysis (ANOVA) to confirm significance .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., 14α-demethylase) to resolve binding interactions at atomic resolution .
- Gene Knockdown : Use CRISPR/Cas9 to silence candidate targets in fungal models and assess resistance development .
- Metabolomics : Profile ergosterol biosynthesis intermediates via GC-MS to identify pathway inhibition .
Advanced: How can researchers design ecotoxicological studies to evaluate environmental persistence?
Methodological Answer:
- Fate Studies : Assess hydrolysis (pH 5–9), photolysis (UV exposure), and biodegradation (OECD 301B) to estimate half-lives in water/soil .
- Bioaccumulation : Measure logP values (e.g., shake-flask method) and model BCF (bioconcentration factor) using EPI Suite .
- Trophic Transfer : Expose Daphnia magna and zebrafish embryos to sublethal doses, monitoring survival and biomarker expression (e.g., CYP450) .
Basic: What strategies are effective for synthesizing derivatives with modified biological activity?
Methodological Answer:
- Side-Chain Variation : Replace 3,5-dimethylpiperidine with other amines (e.g., morpholine) via nucleophilic substitution .
- Heterocycle Substitution : Substitute the furan ring with thiophene or pyridine using Suzuki coupling .
- Prodrug Design : Introduce ester or phosphate groups at the -OH position to enhance bioavailability .
Advanced: How can computational frameworks guide the integration of this compound into broader pharmacological research?
Methodological Answer:
- QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict ADMET properties .
- Network Pharmacology : Map compound-target interactions using STRING or KEGG databases to identify off-target effects or synergistic combinations .
- Machine Learning : Apply Random Forest or ANN algorithms to optimize synthetic routes or activity profiles from high-throughput screening data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
